5-Methoxy-8-nitroquinoline
Overview
Description
5-Methoxy-8-nitroquinoline is an organic compound with the molecular formula C₁₀H₈N₂O₃. It belongs to the quinoline family, which is characterized by a benzene ring fused to a pyridine ring. This compound is notable for its applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-8-nitroquinoline typically involves the nitration of 5-methoxyquinoline. One common method includes the following steps:
Nitration Reaction: 5-Methoxyquinoline is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-8-nitroquinoline undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.
Nitrating Agents: Concentrated sulfuric acid and nitric acid.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products Formed
Reduction: 5-Methoxy-8-aminoquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methoxy-8-nitroquinoline has several scientific research applications, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including antimalarial and antimicrobial agents.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Research: It is employed in the study of enzyme inhibitors and as a fluorescent probe in biochemical assays.
Mechanism of Action
The mechanism of action of 5-Methoxy-8-nitroquinoline in biological systems involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and enzyme function . The nitro group can undergo reduction within cells, leading to the formation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
5-Methoxyquinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.
8-Nitroquinoline: Lacks the methoxy group, which affects its solubility and electronic properties.
5-Methoxy-8-aminoquinoline: A reduction product of 5-Methoxy-8-nitroquinoline with different biological activities.
Uniqueness
This compound is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
5-methoxy-8-nitroquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-9-5-4-8(12(13)14)10-7(9)3-2-6-11-10/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFYICPQQAJGAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC=NC2=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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